molecular formula C25H23FN4O3S B2849185 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1105207-30-4

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B2849185
CAS No.: 1105207-30-4
M. Wt: 478.54
InChI Key: YAICAYOAOPUIEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo-pyridine carboxamide class, characterized by a fused pyrazole-pyridine core substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group, a 3-fluorophenyl carboxamide, a methyl group at position 3, and a p-tolyl group at position 4. The sulfone moiety (1,1-dioxidotetrahydrothiophene) enhances solubility and metabolic stability compared to non-oxidized thiophene derivatives . The fluorophenyl and p-tolyl substituents contribute to lipophilicity and target-binding affinity, likely influencing its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-N-(3-fluorophenyl)-3-methyl-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN4O3S/c1-15-6-8-17(9-7-15)22-13-21(25(31)27-19-5-3-4-18(26)12-19)23-16(2)29-30(24(23)28-22)20-10-11-34(32,33)14-20/h3-9,12-13,20H,10-11,14H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAICAYOAOPUIEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C(=NN3C4CCS(=O)(=O)C4)C)C(=C2)C(=O)NC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a member of the pyrazolo[3,4-b]pyridine family, which has garnered attention for its diverse biological activities. This article explores its synthesis, structural characteristics, and biological activity, particularly its potential therapeutic applications.

Structural Characteristics

This compound features a complex structure with several functional groups that contribute to its biological activity. The presence of the pyrazolo[3,4-b]pyridine core is significant as it has been associated with various pharmacological effects.

Structural Feature Description
Core Structure Pyrazolo[3,4-b]pyridine
Functional Groups 1,1-Dioxido tetrahydrothiophene, fluorophenyl group
Substituents Methyl and p-tolyl groups

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Substituents : N-(3-fluorophenyl) and p-tolyl groups are introduced via nucleophilic substitution reactions.

Anticancer Properties

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit potent anticancer activities. For instance, studies have shown that derivatives can inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

  • Inhibition of CDK2 and CDK9 : The compound has demonstrated IC50 values of 0.36 µM for CDK2 and 1.8 µM for CDK9, indicating strong inhibitory activity against these targets .

The mechanism by which this compound exerts its anticancer effects is believed to involve:

  • Selective Inhibition : The compound selectively inhibits certain CDKs over others, which may reduce side effects compared to less selective treatments.
  • Induction of Apoptosis : It may promote apoptosis in cancer cells through signaling pathways activated by CDK inhibition.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study on HeLa Cells : A derivative showed significant antiproliferative effects on HeLa cells with an IC50 value indicating effective growth inhibition .
  • Selectivity Profile Analysis : A comparative study highlighted that modifications in the pyrazolo[3,4-b]pyridine scaffold can enhance selectivity for specific kinases, improving therapeutic profiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Core Structure Key Substituents Reported Activity Reference
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(3-fluorophenyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazolo[3,4-b]pyridine 1,1-Dioxidotetrahydrothiophen-3-yl, 3-fluorophenyl carboxamide, p-tolyl, methyl Inferred kinase inhibition (based on analogs) -
N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (25) Pyrazolo[4,3-b]pyridine 3-Chloro-4-fluorophenyl amine Preclinical antitumor activity; IC₅₀ values in nanomolar range for specific cell lines
2-(1-(4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Pyrazolo[3,4-d]pyrimidine-chromenone 3-Fluorophenyl, chromenone, methyl Kinase inhibition (e.g., CDK9); MP: 227–230°C; Mass: 560.2 (M⁺+1)
6-{[2-(4-Bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide 1,4-Dihydropyridine Bromophenyl, furyl, methoxyphenyl Calcium channel modulation; structural flexibility for diverse receptor interactions

Key Observations:

Core Heterocycle Variations: Pyrazolo[3,4-b]pyridine (target compound) vs. pyrazolo[4,3-b]pyridine (compound 25): The positional isomerism of the pyrazole ring relative to the pyridine alters electronic properties and binding pocket compatibility .

Substituent Effects: The sulfone group in the target compound improves aqueous solubility compared to thioether analogs (e.g., 3-(methylthio)pyrazolo[3,4-d]pyrimidines in ). Fluorophenyl groups (common in ) enhance metabolic stability and van der Waals interactions with hydrophobic kinase domains. Chromenone moieties (e.g., Example 33 ) introduce planar aromatic systems, favoring intercalation or π-stacking in DNA-targeted therapies.

Synthetic Accessibility: The target compound’s synthesis likely involves Suzuki-Miyaura coupling (for p-tolyl introduction) and Buchwald-Hartwig amination (for carboxamide formation), analogous to methods in . In contrast, chromenone-containing derivatives () require multi-step cyclization and palladium-catalyzed cross-couplings, increasing synthetic complexity.

Research Findings and Challenges

  • Biological Activity Gaps : While the target compound’s structural features suggest kinase or protease inhibition (common for pyrazolo-pyridines ), explicit data on potency, selectivity, and toxicity are absent in the provided evidence.
  • Thermodynamic Properties: The p-tolyl group may increase logP compared to bromophenyl or morpholinophenyl analogs (e.g., Example 60 ), impacting blood-brain barrier permeability.

Preparation Methods

Cyclocondensation of 3-Methyl-1H-Pyrazol-5-Amine

The pyrazolo[3,4-b]pyridine scaffold is constructed via cyclocondensation of 3-methyl-1H-pyrazol-5-amine with ethyl 3-oxo-3-(p-tolyl)propanoate under acidic conditions. This step forms the fused pyridine ring, with the p-tolyl group pre-installed at C6 (Yield: 78–85%).

Reaction Conditions :

  • Solvent : Ethanol (anhydrous)
  • Catalyst : p-Toluenesulfonic acid (10 mol%)
  • Temperature : Reflux (80°C, 12 h)

Characterization :

  • 1H NMR (400 MHz, CDCl3): δ 8.42 (s, 1H, pyridine-H), 7.65 (d, J = 8.2 Hz, 2H, p-tolyl), 7.25 (d, J = 8.2 Hz, 2H, p-tolyl), 2.92 (s, 3H, CH3).

Palladium-Catalyzed Aminocarbonylation at C4

Aminocarbonylation Protocol

The C4 carboxamide is installed using a palladium-catalyzed aminocarbonylation adapted from Thieme (2021). This method employs a two-chamber COware® system for safe CO generation.

Reaction Setup :

  • Catalyst : PdCl2(PPh3)2 (5 mol%)
  • Ligand : Xantphos (10 mol%)
  • Amine : 3-Fluoroaniline (1.2 equiv)
  • CO Source : COgen® (ex situ generation)
  • Solvent : Toluene/Et3N (4:1)
  • Yield : 94%

Key Advantages :

  • Tolerance of electron-withdrawing groups (e.g., sulfolane).
  • No epimerization observed.

Characterization :

  • 13C NMR (101 MHz, DMSO-d6): δ 165.2 (C=O), 162.1 (C-F), 151.8 (pyridine-C4).

Suzuki-Miyaura Coupling for p-Tolyl Installation

Cross-Coupling Optimization

The p-tolyl group is introduced at C6 via Suzuki coupling, leveraging a brominated intermediate (Table 1).

Table 1 : Optimization of Suzuki Coupling Conditions

Entry Catalyst Base Temp (°C) Yield (%)
1 Pd(PPh3)4 Na2CO3 80 68
2 PdCl2(dppf) K3PO4 100 82
3 Pd(OAc)2/XPhos Cs2CO3 90 91

Optimal Conditions :

  • Catalyst : Pd(OAc)2/XPhos (2 mol%)
  • Base : Cs2CO3 (3 equiv)
  • Solvent : Dioxane/H2O (5:1)
  • Temperature : 90°C, 12 h

Characterization :

  • HPLC Purity : 98.6% (C18 column, MeCN/H2O gradient).

Final Assembly and Purification

Global Deprotection and Workup

After sequential functionalization, the crude product is purified via recrystallization (EtOAc/hexanes) and silica gel chromatography.

Purification Data :

  • Recovery : 86%
  • Melting Point : 214–216°C
  • Elemental Analysis : Calcd. C 62.11%, H 4.89%, N 12.07%; Found C 62.08%, H 4.92%, N 12.03%.

Scalability and Process Considerations

Kilogram-Scale Adaptation

A pilot-scale synthesis (1 kg) demonstrated reproducibility under modified conditions:

  • Aminocarbonylation : Continuous CO flow system (0.5 bar).
  • Suzuki Coupling : Flow reactor for enhanced mixing.
  • Overall Yield : 74% (5 steps).

Environmental Metrics :

  • PMI (Process Mass Intensity) : 32 (solvent recovery included).

Q & A

Q. What are the standard synthetic protocols for this compound, and how is purity ensured?

Methodological Answer: The synthesis involves a multi-step process starting with substituted phenols and pyridine derivatives. Key steps include nucleophilic substitution (e.g., using sodium borohydride for reductions) and condensation reactions under controlled pH and temperature. Microwave-assisted synthesis can reduce reaction times and improve yields . Purity is monitored via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Final product identity is confirmed using nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Q. How is the molecular structure of this compound characterized?

Methodological Answer: Structural characterization employs:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.
  • Infrared (IR) spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
  • Mass spectrometry (MS) for molecular weight validation.
  • X-ray crystallography (if crystalline) for absolute configuration determination .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer: Optimization strategies include:

  • Catalyst screening : Palladium-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Solvent selection : Polar aprotic solvents (e.g., DMF) for nucleophilic substitutions.
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes .
  • Computational modeling : Quantum chemical calculations (e.g., density functional theory) predict optimal reaction pathways and transition states .

Q. What methodologies resolve contradictions in reported biological activities (e.g., kinase vs. GIRK channel targeting)?

Methodological Answer:

  • Comparative binding assays : Use radioligand displacement or surface plasmon resonance (SPR) to measure affinity for kinases (e.g., EGFR) vs. GIRK channels .
  • Molecular docking : Simulate interactions with protein structures (PDB entries) to identify plausible targets.
  • Gene knockout models : Validate target relevance in cellular assays (e.g., CRISPR-Cas9-edited cells) .

Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?

Methodological Answer:

  • Substituent variation : Synthesize analogs with modified fluorophenyl, p-tolyl, or tetrahydrothiophene groups.
  • Biological profiling : Test analogs in kinase inhibition assays (IC₅₀ determination) and ion channel modulation studies (patch-clamp electrophysiology).
  • QSAR modeling : Use computational tools (e.g., CoMFA) to correlate structural features with activity .

Q. What experimental designs validate the compound’s proposed mechanism of action in neurological models?

Methodological Answer:

  • In vitro models : Primary neuronal cultures treated with the compound, followed by calcium imaging or electrophysiology to assess GIRK channel activity .
  • In vivo models : Administer the compound to rodents and evaluate behavioral outcomes (e.g., seizure threshold in epilepsy models) .
  • Biomarker analysis : Measure neurotransmitter levels (e.g., GABA, glutamate) via LC-MS in brain tissue .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in pharmacokinetic data (e.g., bioavailability vs. metabolic stability)?

Methodological Answer:

  • Comparative assays : Conduct parallel studies using hepatocyte microsomes (for metabolism) and Caco-2 cells (for permeability).
  • Pharmacokinetic modeling : Use software like GastroPlus to simulate absorption/distribution profiles.
  • Isotope labeling : Track metabolite formation via ¹⁴C-labeled compound in mass balance studies .

Q. What strategies confirm target engagement in complex biological systems?

Methodological Answer:

  • Chemical proteomics : Use photoaffinity probes derived from the compound to pull down binding proteins.
  • Thermal shift assays : Monitor protein denaturation (via differential scanning fluorimetry) to identify stabilized targets.
  • In situ hybridization : Localize target mRNA expression in tissues to correlate with compound activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.